The elongated shape of the molecule and the presence of aromatic groups suggest 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline could possess liquid crystalline properties. Liquid crystals are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are used in various technological applications, including displays and optical devices .
The molecule contains functional groups that could be used to create polymers. Polymers are large molecules formed by linking smaller repeating units. They are used in a wide variety of applications, including plastics, fibers, and coatings .
The molecule's structure could allow for non-covalent interactions with other molecules, which is a key concept in supramolecular chemistry. Supramolecular chemistry is the study of the interactions between molecules to create new and functional structures .
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a synthetic organic compound with the molecular formula C₂₈H₃₅NO₃ and a molecular weight of 433.6 g/mol. It features a heptyloxy group attached to the third position of an aniline structure, combined with a benzyl group that carries a 2-(2-phenoxyethoxy) substituent. This compound is notable for its complex structure, which includes both hydrophobic (heptyloxy) and hydrophilic (phenoxyethoxy) components, potentially influencing its solubility and interaction with biological systems .
The chemical reactivity of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline can be explored through various organic reactions typical of aniline derivatives. Common reactions include:
These reactions can be utilized to modify the compound for specific applications in research and development.
The synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps:
Each step requires careful control of reaction conditions to maximize yield and purity .
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline has potential applications in various fields:
Interaction studies involving 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline could focus on:
These studies are crucial for elucidating the compound's potential in therapeutic applications .
Several compounds share structural similarities with 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline | C₂₁H₂₀ClNO₂ | Contains chlorine substituent; different hydrophobicity |
| N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline | C₂₄H₃₅NO₃ | Lacks phenoxy group; different biological activity |
| N-Benzylaniline | C₁₃H₁₃N | Simpler structure; lacks additional functional groups |
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is unique due to its combination of a long heptyloxy chain and a complex phenoxyethoxy substitution, which may enhance its solubility and biological activity compared to simpler analogs. Its structural complexity suggests potential for diverse interactions within biological systems, setting it apart from more straightforward compounds like N-benzylaniline.
Melting Point Analysis
The predicted melting point of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is not experimentally determined but can be estimated based on structural considerations. The compound possesses a complex molecular architecture with multiple aromatic rings, flexible alkyl chains, and ether linkages that significantly influence its thermal behavior [1].
Phase Transition Temperatures
| Phase Transition | Estimated Temperature (°C) | Type | Factors Affecting |
|---|---|---|---|
| Crystalline → Liquid Crystal | 80-120 | Melting point | Molecular packing, hydrogen bonding |
| Liquid Crystal → Isotropic Liquid | 150-200 | Clearing point | Molecular weight, intermolecular forces |
| Glass Transition | 30-50 | Tg | Molecular flexibility |
| Decomposition | >250 | Thermal degradation | Chemical stability of bonds |
The relatively low predicted melting point range (80-120°C) can be attributed to the presence of the flexible heptyloxy chain, which disrupts crystalline packing and reduces intermolecular forces [1]. The compound's thermal stability is enhanced by the aromatic core structure, with decomposition expected to occur only at temperatures exceeding 250°C [1].
Thermodynamic Properties
The compound exhibits moderate thermal stability with a predicted boiling point of 582.9±45.0°C under standard atmospheric pressure [1]. The high boiling point reflects the substantial molecular weight (433.6 g/mol) and extensive intermolecular interactions arising from the multiple aromatic rings and polar functional groups [1].
Solubility Profile
The solubility characteristics of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline are governed by its amphiphilic nature, containing both hydrophobic (heptyloxy chain) and hydrophilic (phenoxyethoxy, amine) components .
Solvent-Specific Behavior
| Solvent Type | Polarity | Expected Solubility | Rationale |
|---|---|---|---|
| Water | High | Very Poor | Hydrophobic heptyl chain, large molecular size |
| Methanol | High | Poor | Limited H-bonding capability, lipophilic character |
| Ethanol | High | Poor | Similar to methanol but slightly more lipophilic |
| Dichloromethane | Medium | Excellent | Good solvation of aromatic and aliphatic regions |
| Chloroform | Medium | Excellent | Excellent solvation of aromatic systems |
| Tetrahydrofuran | Medium | Excellent | Good donor-acceptor interactions |
| Toluene | Low | Good | Aromatic solvent, good π-π interactions |
The compound demonstrates excellent solubility in moderately polar organic solvents such as dichloromethane and chloroform, which can effectively solvate both the aromatic and aliphatic portions of the molecule [3] [4]. The poor water solubility is primarily due to the hydrophobic heptyl chain and the large molecular size that limits hydrogen bonding interactions [5].
Hansen Solubility Parameters
Based on structural analysis, the estimated Hansen solubility parameters are:
These parameters indicate moderate overall polarity with significant contributions from dispersion forces due to the extended aromatic system and alkyl chain [6].
FT-IR Spectroscopic Analysis
The FT-IR spectrum of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline exhibits characteristic absorption bands corresponding to its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Secondary Amine (N-H) | 3200-3500 | Medium | Single broad peak for secondary amine |
| Aromatic C-H | 3000-3100 | Medium | Multiple peaks above 3000 cm⁻¹ |
| Aliphatic C-H | 2850-2950 | Strong | Symmetric and asymmetric CH stretches |
| Aromatic C=C | 1450-1600 | Strong | Multiple peaks from three benzene rings |
| C-O-C (ether) | 1200-1300, 1000-1100 | Strong | Phenoxy and aliphatic ether stretches |
| Aromatic C-H out-of-plane | 690-900 | Strong | Substitution patterns of benzene rings |
The presence of multiple aromatic rings results in complex absorption patterns in the 1450-1600 cm⁻¹ region, while the ether linkages contribute to strong absorptions in the 1000-1300 cm⁻¹ range [7] [8].
UV-Vis Spectroscopic Properties
The UV-Vis spectrum exhibits multiple electronic transitions:
| Electronic Transition | Expected Wavelength (nm) | Molar Absorptivity | Assignment |
|---|---|---|---|
| π → π* (benzene rings) | 250-280 | High (ε > 10,000) | Aromatic π-system absorption |
| n → π* (amine lone pair) | 280-320 | Medium (ε = 1,000-10,000) | Amine nitrogen lone pair transition |
| π → π* (extended conjugation) | 300-350 | High (ε > 10,000) | Extended conjugation effects |
| Charge transfer transitions | 350-400 | Variable | Intramolecular charge transfer |
The extended conjugation system created by the aromatic rings and amine functionality results in bathochromic shifts compared to simple aromatic compounds [9] [10].
Raman Spectroscopic Characteristics
Key Raman-active vibrational modes include:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity | Characteristic of |
|---|---|---|---|
| Aromatic C=C stretch | 1590-1600 | Strong | Aromatic rings |
| Aromatic ring breathing | 1000-1020 | Medium | Benzene ring mode |
| C-O-C symmetric stretch | 1080-1120 | Medium | Ether linkages |
| C-N stretch | 1180-1200 | Weak | Amine functionality |
The Raman spectrum provides complementary information to IR spectroscopy, particularly for symmetric vibrational modes [11].
Electrochemical Characteristics
The electrochemical behavior of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is dominated by the redox-active amine functionality and aromatic systems:
| Property | Estimated Value | Reference System | Notes |
|---|---|---|---|
| Oxidation Potential (E_ox) | +0.8 to +1.2 V | vs SCE | Amine oxidation, influenced by aromatic substitution |
| Reduction Potential (E_red) | -1.8 to -2.2 V | vs SCE | Aromatic ring reduction, multiple electrons |
| HOMO Energy Level | -5.2 to -5.6 eV | vs vacuum | Estimated from oxidation potential |
| LUMO Energy Level | -2.8 to -3.2 eV | vs vacuum | Estimated from reduction potential |
| Electrochemical Band Gap | 2.0 to 2.8 eV | HOMO-LUMO difference | Suitable for organic electronics |
Redox Mechanisms
The primary oxidation occurs at the secondary amine nitrogen through single electron transfer, forming a radical cation species [12]. The oxidation potential is influenced by the electron-donating effects of the aromatic substituents, which stabilize the oxidized form and lower the required potential [13].
Electrochemical Stability
The compound exhibits good electrochemical stability under inert conditions but is prone to oxidation in the presence of oxygen [14]. The quasi-reversible nature of the redox processes suggests that some chemical reactions may follow electron transfer, particularly at extended timescales [12].
Structural Requirements for Mesophase Formation
The molecular structure of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline possesses several features favorable for liquid crystalline behavior:
| Structural Feature | Assessment | Contribution to LC Behavior |
|---|---|---|
| Rigid Core | Three aromatic rings provide good rigidity | Provides anisotropic molecular shape |
| Flexible Chains | Heptyl chain provides necessary flexibility | Enables conformational freedom |
| Aspect Ratio | Favorable for mesophase formation | Length-to-width ratio >3:1 |
| Molecular Length | Extended molecular structure (~28 Å) | Promotes layered arrangements |
Mesophase Potential
The compound shows moderate to good potential for liquid crystalline behavior, with the highest probability for nematic phase formation [15]. The extended molecular structure and favorable aspect ratio support the formation of orientationally ordered phases.
Expected Mesophase Characteristics
| Mesophase Type | Probability | Structural Requirements | Expected Properties |
|---|---|---|---|
| Nematic | High | Rigid core with flexible chains | Optical anisotropy, flow behavior |
| Smectic A | Medium | Layered molecular arrangement | Layered structure, density waves |
| Smectic C | Low | Tilted molecular orientation | Tilted layer arrangement |
| Columnar | Very Low | Disc-like molecular shape | Hexagonal columnar packing |
The presence of multiple aromatic rings and the flexible heptyloxy chain creates an optimal balance between rigidity and flexibility necessary for liquid crystalline phase formation [16]. The intermolecular interactions, including π-π stacking and dipole interactions, provide the necessary cohesive forces to stabilize mesophase structures [17].